6-Chloro-1-hexyne

Synthetic Organic Chemistry Kinetics Reaction Mechanism

6-Chloro-1-hexyne is a bifunctional building block with a terminal alkyne and primary alkyl chloride. This precise four-carbon spacer architecture is essential for PROTAC linker geometry, tuning polyacetylene optoelectronics, and macrocycle conformation in GSK-3 inhibitor synthesis. Substituting chain length or halogen alters reactivity and yield. Specify CAS 10297-06-0 for reproducible results.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 10297-06-0
Cat. No. B083287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-hexyne
CAS10297-06-0
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESC#CCCCCCl
InChIInChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2
InChIKeyZUKOCGMVJUXIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-hexyne (CAS 10297-06-0) | Procurement-Grade Overview for R&D and Industrial Synthesis


6-Chloro-1-hexyne (CAS 10297-06-0) is a terminal chloroalkyne with the molecular formula C6H9Cl and a molecular weight of 116.59 g/mol [1]. It is a clear, colorless to light yellow liquid with a density of 0.962 g/mL at 25 °C and a boiling point of 83 °C at 95 mmHg . This compound serves as a versatile bifunctional intermediate in organic synthesis, possessing both a terminal alkyne and a primary alkyl chloride . Its reactivity profile is distinct from its non-halogenated and differently halogenated counterparts, enabling unique applications in areas such as polymer chemistry, surface functionalization, and the synthesis of heterocyclic and macrocyclic structures .

6-Chloro-1-hexyne | Why Generic Substitution Is Not Viable for Critical R&D and Industrial Applications


Substituting 6-Chloro-1-hexyne with a structurally similar compound is not a straightforward, risk-free decision. Its unique value proposition lies in the precise combination of a terminal alkyne and a primary alkyl chloride, separated by a four-carbon spacer . This specific architecture dictates both its physical properties and its reaction outcomes. For instance, while a 5-chloro-1-pentyne might share functional groups, the difference in chain length can critically impact the physical and mechanical properties of polymers or the conformational flexibility of macrocycles [1]. More fundamentally, the choice between a chloro-, bromo-, or iodo-alkyne or a non-halogenated 1-hexyne dictates a different reactivity profile. 1-Chloro-1-hexyne exhibits a significantly retarded rate of hydroboration—approximately 237 times slower than the unsubstituted 1-hexyne—due to the electron-withdrawing effect of the chlorine atom [2]. Similarly, in other reactions, chloroalkynes can follow entirely different mechanistic pathways compared to their bromo- or iodo- counterparts [3]. Therefore, generic substitution without considering these specific, quantifiable differences can lead to drastically different yields, unexpected byproducts, or complete failure of the intended transformation.

6-Chloro-1-hexyne | Quantitative Differentiation and Performance Evidence Against Analogs


6-Chloro-1-hexyne | Rate-Retarding Effect in Hydroboration: A ~237x Decrease vs. 1-Hexyne

In a kinetic study of the hydroboration reaction with 9-Borabicyclo[3.3.1]nonane (9-BBN), 1-chloro-1-hexyne exhibits a drastically reduced reaction rate compared to the unsubstituted parent compound, 1-hexyne. This is a direct consequence of the electron-withdrawing effect of the chlorine substituent on the alkyne's electron density [1].

Synthetic Organic Chemistry Kinetics Reaction Mechanism

6-Chloro-1-hexyne | Divergent Chemoselectivity in Photocatalytic C-H Functionalization vs. Bromoalkynes

Under identical visible-light photocatalytic conditions, chloroalkynes and bromoalkynes exhibit a complete switch in chemoselectivity. Chloroalkynes undergo hydroalkylation to form valuable vinyl chlorides, whereas bromoalkynes are dehalogenated to give alkynylated products. This demonstrates that the choice of halogen is not a simple matter of 'better or worse' reactivity, but one that fundamentally dictates the reaction outcome [1].

Photoredox Catalysis C-H Activation Chemoselectivity

6-Chloro-1-hexyne | Mechanochemical Synthesis of Chloroalkyl-Functionalized Silicon Nanoparticles

6-Chloro-1-hexyne demonstrates high reactivity in a high-energy ball milling (HEBM) process to simultaneously form and functionalize silicon nanoparticles. This one-step method leverages the presence of the terminal alkyne and the chloro group to produce air and water-stable nanoparticles with alkyl-linked chloro functionality. This specific application is enabled by the compound's structure and is not generally applicable to non-halogenated alkynes or those with different chain lengths [1].

Materials Science Nanomaterials Surface Chemistry

6-Chloro-1-hexyne | Prioritized Application Scenarios for Scientific and Industrial Procurement


Synthesis of Functionalized Polyacetylenes with Tailored Spacer Lengths

6-Chloro-1-hexyne is a key monomer in the synthesis of disubstituted polyacetylenes. Its four-carbon alkyl spacer between the polymer backbone and pendant functional groups is critical for tuning the optical and electronic properties of the resulting polymer. This is supported by its documented use in preparing polyacetylenes bearing naphthalene pendants with varying spacer lengths, which are studied for their light-emitting properties [1]. Procurement of this specific chain length is essential for achieving the desired polymer morphology and performance.

Construction of Bioactive Macrocyclic Heterophanes

This compound is employed as a building block in the [2+2+2] cycloaddition reactions to form complex macrocyclic structures known as pyridinophanes. For instance, it has been used to prepare novel bis(indolyl)maleimide pyridinophanes, which were identified as potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) [2]. The specific chloroalkyl chain of 6-chloro-1-hexyne is integral to the macrocycle's ring size and conformation, which directly influences its biological activity.

Precursor for Diethyl 6-Chloro-1-hexynylphosphonate via Lithiation

A well-established application is the preparation of diethyl 6-chloro-1-hexynylphosphonate. This is achieved by lithiation of 6-chloro-1-hexyne with n-butyllithium (n-BuLi) at the terminal alkyne position, followed by reaction with diethyl chlorophosphate . This transformation yields a reactive phosphonate intermediate that can be further elaborated, for example, in amine-induced cyclization reactions to form heterocycles [3]. This is a direct and high-value synthetic sequence that is specific to this building block.

Design of PROTACs as an Alkyl-Chloride Terminated Linker

6-Chloro-1-hexyne is marketed and utilized as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary alkyl chloride group serves as a functional handle for attaching one ligand (e.g., for an E3 ubiquitin ligase) to the alkyne-linked second ligand (for the target protein) [4]. This specific linker architecture provides a defined spatial separation between the two protein-binding moieties, which is a critical parameter for the formation of a stable ternary complex and efficient target degradation.

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